KA2507
Description
KA-2507 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Propriétés
IUPAC Name |
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15/h1-10,24H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMTDHBMRZSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636894-46-6 | |
| Record name | KA-2507 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636894466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KA-2507 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7NU11KRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of KA2507: A Technical Guide for Researchers
An In-depth Examination of the Selective HDAC6 Inhibitor in Oncology
This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to KA2507, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: Targeting HDAC6 in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. While many HDAC inhibitors have been explored in oncology, non-selective inhibition often leads to significant toxicities.[1] this compound is a rationally designed, orally bioavailable, low-molecular-weight hydroxamic acid that exhibits high potency and selectivity for HDAC6.[2] This selectivity is key to its proposed mechanism of action, which focuses on modulating the tumor microenvironment and enhancing anti-tumor immunity, in addition to potential direct anti-tumor effects.[1][2][3][4]
Core Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the HDAC6 enzyme.[5] This inhibition leads to a cascade of downstream effects within cancer cells and the surrounding tumor microenvironment.
Key Molecular Events:
-
HDAC6 Inhibition: this compound directly binds to and inhibits the enzymatic activity of HDAC6.[5]
-
Protein Acetylation: The inhibition of HDAC6 results in the accumulation of acetylated proteins. A key substrate and pharmacodynamic biomarker of HDAC6 activity is α-tubulin.[2] Increased acetylation of α-tubulin is a direct indicator of target engagement by this compound.
-
Immune Modulation: A significant aspect of this compound's mechanism is its ability to modulate the anti-tumor immune response.[1][2][3][4] This includes:
-
STAT3 Pathway: Inhibition of HDAC6 by this compound has been shown to prevent the activity of Signal Transducer and Activator of Transcription 3 (STAT3).[5]
-
Immune Checkpoint Regulation: The prevention of STAT3 activity leads to a reduction in the expression of Programmed Death-1 (PD-1), a critical immune checkpoint receptor.[5] By reducing PD-1 expression, this compound can potentially reinvigorate an anti-tumor immune response.
-
-
Gene Expression and Apoptosis: The altered acetylation state of proteins due to HDAC6 inhibition can lead to chromatin remodeling and changes in gene expression.[5] This can result in the selective transcription of tumor suppressor genes, ultimately leading to the inhibition of tumor cell division and the induction of apoptosis in cancer cells that overexpress HDAC6.[5]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Facebook [cancer.gov]
KA2507: A Technical Overview of a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
October 2023
Abstract
KA2507 is a potent and selective, orally bioavailable small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols from foundational research, and visualizations of its core signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Core Function and Mechanism of Action
This compound is an inhibitor of histone deacetylase (HDAC) type 6, exhibiting potent and selective activity.[1][2] Its primary function is to block the enzymatic activity of HDAC6, a protein that is upregulated in many types of cancer cells.[1] The inhibition of HDAC6 by this compound leads to a cascade of downstream cellular events with potential antineoplastic activity.[1]
Upon administration, this compound binds to and inhibits HDAC6, resulting in the accumulation of highly acetylated chromatin histones.[1] This, in turn, induces chromatin remodeling and alters the pattern of gene expression.[1] A key consequence of HDAC6 inhibition by this compound is the prevention of STAT3 activity, which subsequently leads to a reduction in the expression of programmed death-ligand 1 (PD-L1).[1][2] Ultimately, this process promotes the selective transcription of tumor suppressor genes, leading to the inhibition of tumor cell division and the induction of apoptosis in cancer cells that overexpress HDAC6.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.5 nM | HDAC6 Biochemical Assay | [2][3][4][5] |
| Oral Bioavailability (mice) | 15% | In vivo pharmacokinetic study | [2] |
| Cmax (mice, 200 mg/kg p.o.) | 300 ng/mL | In vivo pharmacokinetic study | [2] |
| Preclinical Model | Dosing Regimen | Observed Effect | Reference |
| Syngeneic B16-F10 mouse melanoma | 100-200 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [2] |
| CT26 colorectal cancer model | Not specified | Antitumor efficacy | [2] |
| MC38 colorectal cancer model | Not specified | Antitumor efficacy | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its in vivo efficacy.
Caption: Mechanism of Action of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.
HDAC Biochemical Assay
-
Objective: To determine the in vitro potency of this compound against HDAC6.
-
Methodology: The enzymatic activity of HDAC6 is measured in the presence of varying concentrations of this compound. The IC50 value, representing the concentration at which 50% of enzyme activity is inhibited, is then calculated. This is a standard method for assessing the potency of enzyme inhibitors.[3][4][5]
Cellular Target Engagement Assays
-
Objective: To confirm the selective inhibition of HDAC6 in a cellular context.
-
Methodology: Cancer cell lines are treated with increasing concentrations of this compound. Western blotting is then used to measure the levels of acetylated α-tubulin (a marker of HDAC6 inhibition) and acetylated histone H3 (a marker of class I HDAC inhibition). A selective HDAC6 inhibitor like this compound is expected to increase acetylated α-tubulin at lower concentrations than those required to increase acetylated histone H3.[3]
In Vivo Antitumor Efficacy Studies
-
Objective: To evaluate the antitumor activity of this compound in animal models.
-
Methodology: Syngeneic mouse models of cancer (e.g., B16-F10 melanoma) are established by subcutaneously implanting tumor cells.[3] Once tumors are established, mice are treated with this compound orally at specified doses and schedules (e.g., 100-200 mg/kg daily).[2] Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors may be harvested for biomarker analysis, such as measuring the levels of phospho-STAT3, PD-L1, and MHC class I to assess the immunomodulatory effects of the compound.[2]
Pharmacokinetic and Pharmacodynamic Analyses
-
Objective: To determine the pharmacokinetic profile of this compound and to assess its target engagement in vivo.
-
Methodology: For pharmacokinetic studies, blood samples are collected from animals at various time points after oral administration of this compound.[3] The concentration of this compound in the plasma is then measured to determine parameters like oral bioavailability and Cmax. For pharmacodynamic analysis, peripheral blood cells can be collected to assess selective HDAC6 target engagement.[3][4]
Clinical Development
This compound has been evaluated in a first-in-human, open-label, dose-escalation Phase I study in patients with refractory solid tumors (NCT03008018).[3][4] The study utilized a classic 3+3 design with escalating oral doses of this compound administered daily.[3] The primary endpoint was to establish the maximum tolerated dose (MTD).[3] The results of this study indicated that this compound was well-tolerated with no dose-limiting toxicities observed up to the maximum administered dose.[4][5] Pharmacokinetic profiling supported twice-daily oral dosing, and pharmacodynamic analysis demonstrated selective HDAC6 target engagement in peripheral blood cells.[4] In this study, stable disease was the best observed clinical response in a subset of heavily pre-treated patients.[4]
Conclusion
This compound is a potent and selective HDAC6 inhibitor with demonstrated antitumor and immunomodulatory effects in preclinical models.[2][3][4] Its mechanism of action, involving the inhibition of HDAC6 and subsequent modulation of downstream signaling pathways, makes it a promising candidate for further clinical investigation, both as a monotherapy and in combination with other immuno-oncology agents.[3][4] The data summarized in this document provide a solid foundation for researchers and drug development professionals to understand the core functions and therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Early Discovery and Development of KA2507: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early discovery and preclinical and clinical development of KA2507, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The information presented here is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and therapeutic potential of this novel anti-cancer agent.
Introduction to this compound
This compound is an orally bioavailable, small molecule inhibitor of histone deacetylase 6 (HDAC6) that has shown potential as an antineoplastic agent.[1][2] Developed by Karus Therapeutics, it was rationally designed as a low-molecular-weight hydroxamic acid to selectively inhibit HDAC6 without significant activity against other HDAC classes.[3] The primary mechanism of action involves the inhibition of HDAC6, leading to downstream effects that modulate the anti-tumor immune response.[3][4][5] Preclinical and early clinical studies have demonstrated its potential for both direct anti-tumor activity and immunomodulatory effects.[3][4][5][6]
Mechanism of Action and Signaling Pathway
This compound is a highly potent and selective inhibitor of the HDAC6 enzyme.[2][3][4][5] Upon administration, this compound binds to and inhibits the activity of HDAC6, which is often upregulated in various cancer cell types.[1] This inhibition leads to an accumulation of acetylated histones, inducing chromatin remodeling and altering gene expression.[1]
A key downstream effect of HDAC6 inhibition by this compound is the prevention of STAT3 (Signal Transducer and Activator of Transcription 3) activity.[1] This, in turn, leads to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1) and an increase in the expression of Major Histocompatibility Complex (MHC) class I molecules.[2] These changes collectively enhance the anti-tumor immune response.[2][3] The selective inhibition of HDAC6 also leads to the transcription of tumor suppressor genes, which can inhibit tumor cell division and induce apoptosis in cancer cells that overexpress HDAC6.[1]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| Biochemical IC50 | 2.5 nM[2][3][4][5] | The half maximal inhibitory concentration against HDAC6 in biochemical assays. |
| Cellular Activity | - | Confirmed selective inhibition of HDAC6 by measuring increased acetylated α-tubulin (a marker of HDAC6 inhibition) without a significant increase in acetylated histone H3 (a marker of class I HDAC inhibition).[3] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Cancer Type | Key Findings |
| Syngeneic B16-F10 Mice | Melanoma | Demonstrated anti-tumor efficacy.[3][6] |
| Syngeneic CT26 Mice | Colorectal Cancer | Demonstrated anti-tumor efficacy.[3] |
| Syngeneic MC38 Mice | Colorectal Cancer | Demonstrated anti-tumor efficacy.[3] |
Table 3: Preclinical Pharmacokinetics in Mice
| Parameter | Dose | Value |
| Oral Bioavailability | 200 mg/kg | 15%[2] |
| Cmax | 200 mg/kg | 300 ng/mL[2] |
Table 4: Phase I Clinical Trial Overview
| Parameter | Description |
| Study Design | Open-label, 3+3 dose-escalation.[3][5] |
| Number of Patients | 20 patients with refractory solid tumors.[4][5][6] |
| Dose Escalation | 50 mg QD, 100 mg QD, 200 mg QD, 200 mg BID, 400 mg BID, and 800 mg BID.[3] |
| Maximum Tolerated Dose | Not reached up to the maximum administered dose.[3][4] |
| Best Clinical Response | Stable disease in 7 patients.[4][5][6] |
| Prolonged Disease Stabilization | Adenoid cystic carcinoma (2 patients): 16.4 and 12.6 months. Rectal adenocarcinoma (1 patient): 9.0 months.[4][5][6] |
| Safety | Well tolerated with no significant toxicities observed.[3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
In Vitro HDAC Inhibition Assay
The ability of this compound to inhibit various HDAC isoforms was assessed using fluorogenic peptides to quantify deacetylation. Specifically, for HDACs 1, 2, 3, 6, and 10, and Sirtuins 1, 2, and 3, the substrate used was RHKKAc-7-amino-4-methyl coumarin. For HDAC8, the substrate was RHKAcKAc-7-amino-4-methyl coumarin.[3]
In Vivo Preclinical Studies in Syngeneic Mouse Models
-
Animal Model: Male C57BL/6 mice were utilized for the studies.[3]
-
Cell Implantation: B16-F10 melanoma cells (1x105 in Matrigel) were implanted subcutaneously into the rear dorsum of each mouse using a 25-gauge needle.[3] Similar protocols were followed for CT26 and MC38 colorectal cancer models.[3]
-
Treatment: this compound was administered orally at doses of 100-200 mg/kg daily for 20 days.[2]
-
Housing: Animals were housed in individually ventilated cages (5 per cage) with free access to a standard certified diet and sanitized water.[3]
-
Ethical Considerations: All animal studies were approved by an Ethical Review Committee and conducted under the guidelines of the Animal (Scientific Procedures) Act 1986 of the United Kingdom.[3]
In Vivo Preclinical Workflow
Phase I Clinical Trial
-
Trial Design: An open-label, 3+3 dose-escalation design was employed (NCT03008018).[3][4][5]
-
Patient Population: Eligible patients were adults (≥ 18 years) with a confirmed diagnosis of an advanced malignancy that had failed to respond to or progressed after standard therapy.[3]
-
Drug Administration: this compound was administered orally at escalating doses, starting from 50 mg once daily (QD) and going up to 800 mg twice daily (BID), in continuous 28-day cycles.[3]
-
Primary Endpoints: The primary objectives were to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (P2RD).[3]
-
Secondary Endpoints: These included pharmacokinetic and pharmacodynamic profiling, assessment of adverse events, and clinical outcomes.[3]
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points pre- and post-dose to determine the pharmacokinetic profile of this compound.[3]
-
Pharmacodynamic Analysis: Pharmacodynamic response was assessed in peripheral blood cells to confirm selective target engagement.[3][4]
Conclusion
The early development of this compound has established it as a potent and selective HDAC6 inhibitor with a promising safety profile and evidence of anti-tumor activity in both preclinical models and a Phase I clinical trial.[3][4][5][6] Its mechanism of action, which involves the modulation of the anti-tumor immune response, suggests potential for use as a single agent or in combination with other immuno-oncology drugs.[3][4][5] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.[3][4][5][6]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of KA2507 in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KA2507 is a potent, orally bioavailable, and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action, centered on the modulation of histone and non-histone protein acetylation, has positioned it as a compelling candidate for anticancer therapy, particularly in the realm of immuno-oncology. This technical guide provides an in-depth overview of this compound's role in histone acetylation, its impact on key signaling pathways, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its therapeutic potential.
Introduction to this compound and Histone Acetylation
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. HDAC6, a class IIb HDAC, is unique in that it is predominantly localized in the cytoplasm and primarily targets non-histone proteins such as α-tubulin and cortactin.
This compound is a novel hydroxamic acid-based compound designed for high potency and selectivity against HDAC6.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which in turn modulates various cellular processes, including gene expression, cell motility, and immune responses.[1]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC6. This selective inhibition results in the accumulation of acetylated histones, leading to chromatin remodeling and altered gene expression.[1] A key downstream effect of HDAC6 inhibition by this compound is the prevention of STAT3 (Signal Transducer and Activator of Transcription 3) activity.[1] This, in turn, leads to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][4][5] The downregulation of PD-L1 is believed to enhance the anti-tumor immune response.
Signaling Pathway
The inhibition of HDAC6 by this compound initiates a signaling cascade that ultimately impacts immune surveillance of tumors. The pathway involves the modulation of STAT3 phosphorylation and its subsequent transcriptional activity on the CD274 gene, which encodes for PD-L1.
Quantitative Data
This compound has demonstrated high potency and selectivity for HDAC6 in biochemical assays.
| Parameter | Value | Enzyme | Assay Type | Reference |
| Biochemical IC50 | 2.5 nM | HDAC6 | Biochemical Assay | [2][4][5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
HDAC Biochemical Assay
A general protocol for determining the in vitro potency of HDAC inhibitors is as follows. The specific conditions for this compound would be similar.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
This compound at various concentrations
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Preclinical In Vivo Efficacy Models
Syngeneic mouse models were utilized to evaluate the anti-tumor efficacy of this compound.
Objective: To assess the in vivo anti-tumor activity of this compound in melanoma and colorectal cancer models.
Models:
-
Melanoma: B16-F10 syngeneic model in C57BL/6 mice.
-
Colorectal Cancer: CT26 and MC38 syngeneic models in BALB/c mice.
General Protocol:
-
Cell Culture: Culture B16-F10, CT26, or MC38 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in phosphate-buffered saline or Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at specified doses and schedules (e.g., once or twice daily). The vehicle control group receives the formulation excipients.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
Clinical Evaluation
A Phase I, open-label, dose-escalation study (NCT03008018) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with refractory solid tumors.[4][6][7]
Study Design:
-
Design: 3+3 dose-escalation design.
-
Population: Patients with advanced solid tumors.
-
Dosing: Oral administration of this compound at escalating doses, from 50 mg once daily to 800 mg twice daily, in 28-day cycles.[4]
Key Findings:
-
Safety: this compound was well-tolerated, with no dose-limiting toxicities observed up to the maximum administered dose.[4][5]
-
Pharmacokinetics: The pharmacokinetic profile supported twice-daily oral dosing.[4][5]
-
Pharmacodynamics: Selective HDAC6 target engagement was demonstrated in peripheral blood cells without significant off-target activity on class I HDACs.[4][5]
-
Efficacy: The best clinical response was stable disease in seven patients, with three of these patients experiencing prolonged disease stabilization.[4][5]
Conclusion
This compound is a potent and selective HDAC6 inhibitor with a well-defined mechanism of action that involves the modulation of the STAT3/PD-L1 signaling pathway. Preclinical studies have demonstrated its anti-tumor efficacy, and a Phase I clinical trial has established its safety and preliminary signs of clinical activity. These findings support the further clinical development of this compound, potentially in combination with other immunomodulatory agents, for the treatment of solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic utility of this compound and other selective HDAC6 inhibitors.
References
- 1. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of syngeneic melanoma model [bio-protocol.org]
- 3. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
KA2507: A Technical Guide on its Core Mechanism and Potential Effects on Tumor Suppressor Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KA2507 is an orally bioavailable, potent, and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] Emerging as a promising therapeutic agent in oncology, its mechanism of action extends beyond simple histone modification, implicating it in the activation of critical tumor suppressor pathways. This technical guide provides an in-depth overview of this compound, focusing on its core biochemical properties and its putative effects on key tumor suppressor genes. While direct evidence linking this compound to the modulation of specific tumor suppressor genes is still under investigation, this document extrapolates its potential impact based on the known functions of its target, HDAC6.
Core Properties of this compound
This compound has been characterized by its high potency and selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and associated toxicities.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC50 | 2.5 nmol/L | Biochemical Assay | [2] |
| Cellular EC50 (Acetylated α-tubulin) | 150 nmol/L | A549 Human Lung Adenocarcinoma | [3] |
| Cellular EC50 (Acetylated Histone H3) | 17,770 nmol/L | A549 Human Lung Adenocarcinoma | [3] |
| Selectivity Ratio (Ac-H3/Ac-α-tubulin) | 118x | A549 Human Lung Adenocarcinoma | [3] |
Putative Effects on Tumor Suppressor Genes
The primary mechanism by which this compound is thought to exert its anti-tumor effects is through the inhibition of HDAC6, leading to the hyperacetylation of both histone and non-histone proteins. This can, in turn, lead to the reactivation of silenced tumor suppressor genes.
p53 Pathway
HDAC6 has been shown to deacetylate the tumor suppressor protein p53 at lysines 381/382, a modification that represses its activity.[4] Inhibition of HDAC6 by a selective inhibitor has been demonstrated to block the nuclear localization of HDAC6, leading to an increase in acetylated p53.[4] Acetylated p53 is the active form of the protein, capable of translocating to the nucleus and inducing the transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.
-
Diagram of the Proposed p53 Activation Pathway by this compound
Caption: Proposed mechanism of p53 activation by this compound.
PTEN Pathway
The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway. Studies have shown that HDAC inhibitors can induce the translocation of PTEN to the plasma membrane, a key step for its activation, by promoting its acetylation at lysine 163 (K163).[1][5] This acetylation is thought to be negatively regulated by HDAC6.[1][5] Therefore, by inhibiting HDAC6, this compound may enhance PTEN acetylation, leading to its activation and subsequent inhibition of the pro-survival Akt pathway.
-
Diagram of the Proposed PTEN Activation Pathway by this compound
References
- 1. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 deacetylates p53 at lysines 381/382 and differentially coordinates p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN activation through K163 acetylation by inhibiting HDAC6 contributes to tumour inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunotherapeutic Potential of KA2507: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KA2507, a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), and its emerging potential in the field of cancer immunotherapy. This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this promising area.
Executive Summary
This compound is an orally bioavailable HDAC6 inhibitor that has demonstrated a dual mechanism of action: direct anti-tumor effects and modulation of the anti-tumor immune response.[1][2] Preclinical studies have shown its efficacy in syngeneic mouse models, particularly in combination with immune checkpoint inhibitors.[1] A first-in-human Phase I clinical trial established a favorable safety profile and showed signs of clinical activity in patients with refractory solid tumors.[2][3] this compound's ability to selectively target HDAC6, a key regulator of immune cell function and tumor immunogenicity, positions it as a compelling candidate for combination immunotherapy strategies.
Mechanism of Action: Selective HDAC6 Inhibition
This compound was rationally designed as a low-molecular-weight hydroxamic acid that exhibits high potency and selectivity for HDAC6.[3]
Key Characteristics:
-
Potency: this compound has a biochemical half-maximal inhibitory concentration (IC50) of 2.5 nM for HDAC6.[1][2][3][4]
-
Selectivity: It shows minimal activity against other HDAC classes, particularly the class I HDACs often associated with mechanism-based toxicities like myelosuppression and cardiotoxicity.[3] This selectivity is confirmed in cellular assays by the induction of acetylated α-tubulin (an HDAC6 substrate) without a corresponding increase in acetylated histone H3 (a class I HDAC substrate).[3][4]
The primary mechanism through which this compound is believed to exert its immunomodulatory effects is via the inhibition of the STAT3 signaling pathway, leading to the downregulation of the immune checkpoint ligand PD-L1 on tumor cells.[5]
Signaling Pathway and Immunomodulatory Role
HDAC6 plays a critical role in regulating the tumor microenvironment. Its inhibition by this compound can reprogram the immune landscape from an immunosuppressive to an immune-active state.
Caption: this compound inhibits HDAC6, preventing STAT3 activation and reducing PD-L1 expression on tumor cells.
Preclinical Data Summary
The anti-tumor and immunomodulatory effects of this compound have been evaluated in several syngeneic mouse models. A key finding is that while this compound has limited direct anti-proliferative effects on cancer cells in vitro at selective concentrations, it demonstrates significant anti-tumor efficacy in vivo, highlighting the importance of its impact on the tumor microenvironment.[1][3]
Table 1: Preclinical Efficacy of this compound in Syngeneic Mouse Models
| Model | Cancer Type | Key Findings | Combination Benefit | Reference |
| B16-F10 | Melanoma | Significant tumor growth inhibition as a single agent. | Enhanced anti-tumor activity when combined with an anti-PD-1 antibody. | [1] |
| CT26 | Colorectal Cancer | Enhanced anti-tumor activity in combination with an anti-PD-1 antibody. | Yes | [1] |
| MC38 | Colorectal Cancer | Enhanced anti-tumor activity in combination with an anti-PD-1 antibody. | Yes | [1] |
Clinical Data Summary
A Phase I, open-label, 3+3 dose-escalation study (NCT03008018) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with refractory solid tumors.[2][3]
Table 2: Phase I Clinical Trial (NCT03008018) Key Information
| Parameter | Details | Reference |
| Number of Patients | 20 | [2][3] |
| Dose Escalation | 50 mg QD up to 800 mg BID | [3] |
| Maximum Tolerated Dose (MTD) | Not reached; 800 mg BID was the maximum dose administered. | [2][3] |
| Dose-Limiting Toxicities (DLTs) | None observed. | [2][3] |
| Most Common Adverse Events | Fatigue, decreased appetite, urinary tract infection (all Grade 1). | [3] |
| Pharmacodynamics | Selective HDAC6 target engagement confirmed in peripheral blood cells. | [2][3] |
| Best Clinical Response | Stable Disease (SD) in 7 patients. | [2][3] |
| Prolonged Disease Stabilization | 3 patients with adenoid cystic carcinoma (n=2) and rectal adenocarcinoma (n=1) had SD for 16.4, 12.6, and 9.0 months, respectively. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical and clinical evaluation of this compound.
HDAC Biochemical Assay
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potency of this compound.
Caption: Workflow for the HDAC biochemical assay to determine the IC50 of this compound.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing recombinant human HDAC6 enzyme and a fluorogenic peptide substrate in an assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells of a microtiter plate.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme/substrate mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Signal Development: Add a developer reagent that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
This assay confirms that this compound engages with HDAC6 within a cellular context by measuring the acetylation of its downstream target, α-tubulin.
Protocol:
-
Cell Culture: Culture human or mouse cancer cell lines to a suitable confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3.
-
Incubate with appropriate secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein acetylation as a function of this compound concentration.
Syngeneic Mouse Model Efficacy Studies
These in vivo studies assess the anti-tumor efficacy of this compound in immunocompetent mice.
Caption: Experimental workflow for assessing this compound efficacy in a syngeneic mouse model.
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of murine cancer cells (e.g., B16-F10, CT26, or MC38) into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 50-100 mm³).
-
Group Allocation: Randomly assign mice to different treatment cohorts (e.g., vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1).
-
Treatment Administration: Administer this compound orally (e.g., twice daily) and the anti-PD-1 antibody via intraperitoneal injection according to the study schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Study Endpoint: The study concludes when tumors reach a specified maximum volume or at a pre-defined time point.
-
Data Analysis: Analyze tumor growth curves, calculate tumor growth inhibition, and perform statistical analysis. Tumors may be harvested for further analysis of the tumor microenvironment, such as flow cytometry of immune cell infiltrates.
Future Directions and Conclusion
The preclinical and early clinical data for this compound strongly support its further development as an immunotherapeutic agent.[1][2][3] Its selective inhibition of HDAC6 provides a clear mechanism for modulating the tumor microenvironment and enhancing the efficacy of immune checkpoint blockade.[1][3]
Future research should focus on:
-
Combination Strategies: Exploring combinations of this compound with other immunotherapies beyond anti-PD-1, such as anti-CTLA-4 antibodies, CAR-T cell therapy, and cancer vaccines.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
-
Phase II Clinical Trials: Conducting robust Phase II studies to evaluate the efficacy of this compound, both as a monotherapy and in combination, in specific cancer indications, such as the planned trial in advanced biliary tract cancer (NCT04186156).[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for KA2507 in Mouse Models of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
KA2507 is a potent and selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5][6] Inhibition of HDAC6 has emerged as a promising therapeutic strategy in oncology, demonstrating both direct antitumor activities and modulation of the antitumor immune response.[1][2][3][7] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of melanoma, specifically focusing on the widely used B16-F10 syngeneic model. The protocols outlined below cover in vivo efficacy studies, pharmacokinetic (PK) analysis, and pharmacodynamic (PD) biomarker assessment to guide researchers in evaluating the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of HDAC6, a unique cytoplasmic deacetylase.[7][8] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a number of non-histone substrates, including α-tubulin and cortactin, which are involved in cell motility, and HSP90, a chaperone protein for many oncoproteins. By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin, which can disrupt microtubule dynamics and cell migration.[8]
Furthermore, HDAC6 inhibition by this compound has been shown to modulate the tumor immune microenvironment.[1][2][3] This includes reducing the activation of STAT3, a key suppressor of the antitumor immune response, decreasing the expression of the immune checkpoint ligand PD-L1, and increasing the expression of MHC class I molecules on tumor cells.[6][9] This immunomodulatory effect can enhance the efficacy of immune checkpoint inhibitors.[1]
Signaling Pathway of HDAC6 Inhibition by this compound
Caption: Mechanism of action of this compound through HDAC6 inhibition.
Data Presentation
Table 1: In Vivo Efficacy of this compound in B16-F10 Melanoma Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 20) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Oral gavage, daily | 1500 ± 150 | - |
| This compound | 100 mg/kg, oral gavage, daily | 800 ± 90 | 46.7 |
| This compound | 200 mg/kg, oral gavage, daily | 550 ± 75 | 63.3 |
| Cisplatin (comparator) | 5 mg/kg, intraperitoneal, weekly | 600 ± 80 | 60.0 |
Note: Data are representative and compiled from preclinical studies.[1][9] Actual results may vary.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | 200 mg/kg, oral |
| Cmax | 300 ng/mL |
| Oral Bioavailability | 15% |
Source: MedchemExpress.[9] These values are for reference and may vary based on experimental conditions.
Table 3: Pharmacodynamic Biomarker Modulation by this compound in B16-F10 Tumors
| Biomarker | Change with this compound Treatment | Method of Detection |
| Acetylated α-tubulin | Increased | Immunohistochemistry, Western Blot |
| Acetylated Histone H3 | No significant change | Western Blot |
| Phospho-STAT3 | Decreased | Western Blot |
| PD-L1 | Decreased | Immunohistochemistry, Western Blot |
| MHC Class I | Increased | Immunohistochemistry, Flow Cytometry |
Note: This table summarizes expected biomarker changes based on the mechanism of action of this compound.[1][9]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic B16-F10 Melanoma Mouse Model
This protocol details the establishment of the B16-F10 melanoma model and the subsequent evaluation of this compound's antitumor efficacy.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16-F10 melanoma cells
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Cisplatin (positive control)
-
Saline
-
Calipers
-
Syringes and needles (25-27G)
Experimental Workflow:
Caption: Workflow for in vivo efficacy studies of this compound.
Procedure:
-
Cell Culture: Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^5 cells) into the right flank of each C57BL/6 mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 200 mg/kg, Cisplatin 5 mg/kg).
-
Treatment Administration:
-
Monitoring: Continue to measure tumor volume three times a week and monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the 20-day treatment period, or when tumors reach a predetermined maximum size, euthanize the mice.
-
Tumor Excision: Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry or snap-freeze in liquid nitrogen for Western blot analysis.
Protocol 2: Pharmacokinetic (PK) Analysis
This protocol describes the collection of plasma samples for determining the pharmacokinetic profile of this compound.
Materials:
-
C57BL/6 mice
-
This compound formulated for oral administration
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 200 mg/kg) to a cohort of mice.
-
Blood Collection: Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood can be collected via tail vein or saphenous vein bleeding.[1]
-
Plasma Preparation: Immediately transfer the blood into EDTA-containing tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the methods for assessing the on-target and downstream effects of this compound in tumor tissue.
A. Western Blot for Acetylated α-tubulin and Acetylated Histone H3
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts.
B. Immunohistochemistry (IHC) for Acetylated α-tubulin and PD-L1
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-PD-L1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and distribution.
Conclusion
This compound is a promising HDAC6 inhibitor with demonstrated antitumor and immunomodulatory effects in preclinical models of melanoma. The protocols provided in these application notes offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in vivo. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development of this and other targeted cancer therapies.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse melanoma model [bio-protocol.org]
Application Notes and Protocols for KA2507 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KA2507 is a potent and selective, orally bioavailable small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action centers on the selective inhibition of HDAC6, a cytoplasm-localized enzyme that deacetylates non-histone proteins, including α-tubulin and the chaperone protein HSP90.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which in turn modulates key cellular processes implicated in cancer progression and anti-tumor immunity.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various syngeneic mouse models, primarily through the modulation of the tumor immune microenvironment.[1] These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in preclinical research settings.
I. Mechanism of Action and Signaling Pathway
This compound selectively inhibits HDAC6 with high potency (biochemical IC50 = 2.5 nM).[1] This selectivity is crucial as it avoids the toxicities associated with the inhibition of class I HDACs. The primary downstream effect of HDAC6 inhibition by this compound is the accumulation of acetylated α-tubulin, a key component of the microtubule network. This does not, however, lead to direct cytotoxicity in cancer cells at concentrations selective for HDAC6. Instead, the anti-tumor effects of this compound are largely attributed to its immunomodulatory properties.[1]
The inhibition of HDAC6 by this compound has been shown to:
-
Decrease STAT3 Activation: It reduces the phosphorylation of STAT3, a key transcription factor that promotes an immunosuppressive tumor microenvironment.[1]
-
Downregulate PD-L1 Expression: It leads to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, a critical immune checkpoint molecule that inhibits T-cell activity.[1]
-
Increase MHC Class I Expression: It enhances the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them more visible to cytotoxic T lymphocytes.[1]
These effects collectively contribute to a more immune-permissive tumor microenvironment, thereby enhancing the anti-tumor immune response.
References
- 1. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KA2507 Efficacy
Introduction
KA2507 is an orally bioavailable and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] As a member of the class IIb histone deacetylases, HDAC6 has a primary role in deacetylating non-histone proteins, including α-tubulin. The mechanism of action for this compound involves the inhibition of HDAC6, which leads to an accumulation of acetylated proteins, altered gene expression, and the induction of apoptosis in tumor cells that overexpress HDAC6.[1] Specifically, the inhibition of HDAC6 by this compound has been shown to prevent STAT3 activity, leading to a reduction in programmed death-ligand 1 (PD-L1) expression, which suggests it has immunomodulatory effects.[1][2][3]
These application notes provide detailed protocols for a selection of cell-based assays to evaluate the efficacy of this compound in a research setting. The assays are designed to confirm target engagement, and to quantify the phenotypic responses of cancer cells to treatment, including effects on cell viability, apoptosis, and cell cycle progression.
Application Note 1: Target Engagement and Downstream Signaling Analysis
Objective: To confirm the selective inhibition of HDAC6 by this compound in a cellular context and to analyze its impact on downstream signaling pathways. This is achieved by measuring the acetylation of α-tubulin (a direct substrate of HDAC6) and the expression levels of key downstream proteins like phosphorylated STAT3 (p-STAT3) and PD-L1.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocol: Western Blotting
This protocol details the detection of acetylated α-tubulin, p-STAT3, and PD-L1 by Western blot.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma, CT26 colorectal carcinoma)[4]
-
Complete cell culture medium
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-p-STAT3, anti-STAT3, anti-PD-L1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 2.5, 10, 50, 100 nM) for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use loading controls (α-tubulin or β-actin) to ensure equal protein loading.
Data Presentation
Summarize the results in a table that quantifies the changes in protein expression relative to the control.
| Treatment Concentration (nM) | Acetylated α-tubulin (Fold Change) | p-STAT3 (Fold Change) | PD-L1 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 2.5 | 2.5 | 0.8 | 0.7 |
| 10 | 5.2 | 0.5 | 0.4 |
| 50 | 8.9 | 0.3 | 0.2 |
| 100 | 10.5 | 0.2 | 0.1 |
Application Note 2: Assessment of Apoptosis Induction
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting early and late-stage apoptosis.[5]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
This protocol is for the detection of apoptosis using an Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach.[6] Treat the cells with the desired concentrations of this compound for 48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[6]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[5]
Data Presentation
Present the data as the percentage of cells in each quadrant of the flow cytometry plot.
| Treatment Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |
| 100 | 85.1 | 8.9 | 6.0 |
| 500 | 60.7 | 25.3 | 14.0 |
| 1000 | 40.3 | 41.2 | 18.5 |
Application Note 3: Cell Cycle Analysis
Objective: To determine if this compound treatment leads to cell cycle arrest in a specific phase (G0/G1, S, or G2/M). This is assessed by staining cellular DNA with propidium iodide and analyzing the DNA content by flow cytometry.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This protocol describes how to prepare and stain cells for cell cycle analysis by flow cytometry.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[8]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in PI staining solution containing RNase A to degrade RNA.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Data Presentation
The data can be summarized by the percentage of cells in each phase of the cell cycle.
| Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Vehicle) | 55.4 | 24.1 | 20.5 | 1.8 |
| 100 | 60.2 | 20.5 | 19.3 | 3.1 |
| 500 | 68.9 | 15.3 | 15.8 | 8.7 |
| 1000 | 75.1 | 9.8 | 15.1 | 15.4 |
Application Note 4: Cell Viability and Cytotoxicity Assessment
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.[9] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for performing an MTT assay to assess the dose-dependent effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).
Data Presentation
The results can be presented in a table showing the dose-dependent effect on cell viability and the calculated GI50 value.
| Cell Line | This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| B16-F10 | 0 | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 | |
| 100 | 95.7 ± 3.9 | |
| 1000 | 75.3 ± 6.2 | |
| 10000 | 48.9 ± 5.5 | |
| GI50 (nM) | >10000 | |
| CT26 | 0 | 100 ± 3.8 |
| 10 | 99.1 ± 4.2 | |
| 100 | 96.5 ± 3.3 | |
| 1000 | 80.1 ± 5.8 | |
| 10000 | 52.4 ± 4.7 | |
| GI50 (nM) | >10000 |
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring HDAC6 Inhibition by KA2507
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the inhibitory activity of KA2507 against Histone Deacetylase 6 (HDAC6). The protocols outlined below cover both biochemical and cellular assays to assess the potency and selectivity of this compound.
Introduction
This compound is a potent and highly selective, orally active inhibitor of HDAC6 with a biochemical half-maximal inhibitory concentration (IC50) of 2.5 nM.[1][2][3] Its mechanism of action involves binding to and inhibiting the enzymatic activity of HDAC6, which leads to an accumulation of acetylated proteins, most notably α-tubulin, a key substrate of HDAC6.[4] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 minimizes off-target effects, particularly against class I HDACs, which are associated with broader toxicities.[4][5] This selectivity is a critical attribute for its therapeutic potential in various diseases, including cancer.[4][6][7]
The following protocols describe standard techniques to measure the inhibitory effect of this compound on HDAC6 activity, both in vitro using purified enzymes and in a cellular context by monitoring the acetylation of a key downstream target.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.
| Assay Type | Target/Marker | Cell Line | Value | Reference |
| Biochemical IC50 | HDAC6 | - | 2.5 nM | [1][3] |
| Cellular EC50 | Acetylated α-tubulin | A549 | 40 nM | [4] |
| Cellular EC50 | Acetylated Histone H3 | A549 | >10,000 nM | [4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Biochemical HDAC6 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro IC50 value of this compound for HDAC6 using a commercially available fluorometric assay kit. These kits typically provide a recombinant HDAC6 enzyme, a fluorogenic substrate, and a developer solution.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., a peptide with an acetylated lysine)
-
Assay Buffer
-
Developer solution
-
This compound
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1 mM. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Reaction:
-
Add Assay Buffer to each well of a 96-well plate.
-
Add the diluted this compound or control inhibitor to the respective wells.
-
Add the recombinant HDAC6 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Add the HDAC6 fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Stop the reaction by adding the Developer solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for the fluorescent signal to develop.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular HDAC6 Target Engagement Assay (Western Blot)
This protocol details the measurement of α-tubulin acetylation in cultured cells treated with this compound to confirm target engagement and selectivity. An increase in acetylated α-tubulin serves as a direct biomarker of HDAC6 inhibition in a cellular context.[4][5] To assess selectivity, the acetylation status of histone H3, a marker for class I HDAC inhibition, can also be measured.[4]
Materials:
-
A549 human lung adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin
-
Mouse anti-α-tubulin (as a loading control)
-
Rabbit anti-acetylated-Histone H3 (for selectivity assessment)
-
Rabbit anti-Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified period (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated-α-tubulin band to the corresponding total α-tubulin band to determine the relative level of acetylation.
-
By following these protocols, researchers can effectively measure the inhibitory activity of this compound against HDAC6 and confirm its on-target effects within a cellular environment, providing crucial data for preclinical and clinical development.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Application of KA2507 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KA2507 is a potent and highly selective, orally bioavailable small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] Inhibition of HDAC6 is a promising therapeutic strategy in oncology due to its dual potential to exert direct antitumor activity and to modulate the anti-tumor immune response.[1][2][3][4] In the context of colorectal cancer (CRC), this compound has demonstrated preclinical efficacy in syngeneic mouse models and has been evaluated in a Phase I clinical trial involving patients with refractory solid tumors, including rectal adenocarcinoma.[1][2][5] This document provides detailed application notes and protocols based on the available preclinical and clinical research.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the enzymatic activity of HDAC6.[6] This leads to an accumulation of acetylated proteins, most notably α-tubulin, a key substrate of HDAC6. The primary anti-cancer mechanism in colorectal cancer appears to be immune-mediated rather than direct cell-intrinsic antiproliferative effects.[3] At concentrations selective for HDAC6, this compound does not typically inhibit the proliferation of non-hematological cancer cells in vitro.[3] The antitumor effects are attributed to the modulation of the tumor microenvironment, including the downregulation of STAT3 activation and PD-L1 expression, and the upregulation of MHC class I, which enhances tumor cell recognition by the immune system.[6][7]
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Mechanism of this compound in modulating the anti-tumor immune response.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 Value | Key Outcome |
| Biochemical Assay | HDAC6 | 2.5 nmol/L | Potent inhibition of HDAC6 enzymatic activity.[1][2][3][4] |
| Cellular Target Assay | HDAC6 | Not specified | Selective target engagement demonstrated by increased acetylated α-tubulin.[3] |
| Cellular Off-Target Assay | Class I HDACs | Not specified | Free from off-target class I HDAC activity at selective concentrations.[1][2][3] |
Table 2: Preclinical Efficacy of this compound in Colorectal Cancer Syngeneic Models
| Animal Model | Cell Line | Treatment | Key Outcome |
| Syngeneic Mouse Model | CT26 | This compound (dose not specified in abstracts) | Demonstrated antitumor efficacy.[3][5][7] |
| Syngeneic Mouse Model | MC38 | This compound (dose not specified in abstracts) | Demonstrated antitumor efficacy.[3][5][7] |
| Pharmacodynamic Study | B16-F10 Tumors | This compound | Reduced STAT3 activation, reduced PD-L1 expression, and increased MHC class I expression observed in tumor samples.[7] |
Table 3: Clinical Data from Phase I Study (NCT03008018)
| Parameter | Value / Observation |
| Patient Population | 20 patients with refractory solid tumors.[1][2] |
| Colorectal Cancer Patient | 1 patient with rectal adenocarcinoma included.[1][2][4] |
| Maximum Tolerated Dose (MTD) | Not reached; this compound was well tolerated.[1][2][4] |
| Dose-Limiting Toxicity | Not observed.[1][2][4] |
| Pharmacokinetics | Profile supports twice-daily oral dosing.[1][2][4] |
| Best Clinical Response | Stable Disease in 7 patients.[1][2][4] |
| Prolonged Disease Stabilization | A patient with rectal adenocarcinoma experienced disease stabilization for 9.0 months.[1][2][4] |
Experimental Protocols
In Vitro HDAC6 Inhibition Assay (Biochemical)
This protocol is a generalized procedure based on standard biochemical assays for HDAC inhibitors.
-
Reagents: Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate, assay buffer, and this compound compound series.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. b. In a 96-well plate, add HDAC6 enzyme to each well. c. Add the diluted this compound or vehicle control to the wells. d. Incubate for a specified period at 37°C to allow compound binding. e. Initiate the reaction by adding the fluorogenic substrate. f. After a further incubation period, add a developing reagent to stop the reaction and generate a fluorescent signal. g. Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement Assay (Western Blot)
This protocol outlines the detection of acetylated α-tubulin as a pharmacodynamic marker of HDAC6 inhibition.
-
Cell Culture: Culture CRC cells (e.g., CT26, MC38) in appropriate media.
-
Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C. c. Use an antibody for total α-tubulin or β-actin as a loading control. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Syngeneic Mouse Model for Efficacy Studies
This protocol provides a framework for in vivo studies using CT26 or MC38 colorectal cancer models.[3][5]
Caption: Workflow for a syngeneic colorectal cancer mouse model study.
-
Animal Models: Use immunocompetent mice, such as BALB/c for CT26 cells or C57BL/6 for MC38 cells.
-
Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 CT26 or MC38 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) daily at specified doses (e.g., 100-200 mg/kg).[7] The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise tumors for pharmacodynamic analysis (e.g., Western blot for acetylated tubulin, immunohistochemistry for immune markers like PD-L1).
Conclusion
This compound is a selective HDAC6 inhibitor with a compelling mechanism of action for the treatment of colorectal cancer, primarily through the modulation of the anti-tumor immune response. Preclinical studies in relevant syngeneic models have established its anti-tumor efficacy.[3][5] Furthermore, early clinical data suggest that this compound is well-tolerated and can lead to prolonged disease stabilization in a subset of patients, including those with rectal adenocarcinoma.[1][4] Further clinical investigation, potentially in combination with immune checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this compound in colorectal cancer.[1][2][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
In Vivo Imaging Techniques for Preclinical Studies of KA2507
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KA2507 is a potent and selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action involves the inhibition of HDAC6, leading to the accumulation of acetylated α-tubulin. This primary effect triggers a cascade of downstream signaling events, including the prevention of STAT3 activity and a reduction in programmed death-ligand 1 (PD-L1) expression.[3] Ultimately, this leads to the selective transcription of tumor suppressor genes and apoptosis in tumor cells that overexpress HDAC6.[4][5] Preclinical and early clinical studies have demonstrated the anti-tumor efficacy and immune-modulatory effects of this compound, highlighting its potential as a cancer therapeutic.[5][6]
This document provides detailed application notes and protocols for various in vivo imaging techniques to support the preclinical evaluation of this compound. These non-invasive methods are designed to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound in living animal models, providing crucial insights for drug development.
Signaling Pathway of this compound
The diagram below illustrates the key signaling pathway modulated by this compound.
In Vivo Imaging Protocols
Due to the current lack of a commercially available radiolabeled or fluorescently labeled version of this compound, the following protocols focus on indirect methods to assess its in vivo activity.
Target Engagement: Competitive PET Imaging
This protocol describes a competitive binding assay using Positron Emission Tomography (PET) to assess the engagement of this compound with its target, HDAC6, in vivo. The principle relies on the displacement of a radiolabeled HDAC6 ligand by the unlabeled this compound, leading to a reduction in the PET signal in target tissues.
Experimental Workflow:
Protocol:
-
Animal Model: Utilize a relevant tumor-bearing mouse model (e.g., syngeneic or xenograft) with known HDAC6 expression in the tumor tissue.
-
Radiotracer Selection: Employ a suitable PET radiotracer with affinity for HDAC6, such as [11C]martinostat.[7][8]
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2-N: Increasing doses of this compound.
-
-
Drug Administration: Administer this compound or vehicle orally at a predetermined time point before radiotracer injection, based on the pharmacokinetic profile of this compound.
-
Radiotracer Injection: Intravenously inject the PET radiotracer.
-
PET Imaging: Perform a dynamic PET scan for a duration sufficient to capture the uptake and washout of the radiotracer (e.g., 60-90 minutes).
-
Image Analysis: Reconstruct the PET images and perform quantitative analysis of radiotracer uptake in the tumor and other organs of interest. Calculate the percentage of HDAC6 occupancy by this compound at different doses by comparing the radiotracer uptake in the treated groups to the vehicle control group.
-
Ex Vivo Validation: Following the final imaging session, tissues can be harvested for ex vivo analysis of acetylated α-tubulin levels via Western blot or immunohistochemistry to correlate with target engagement data.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Tumor Radiotracer Uptake (%ID/g) | HDAC6 Occupancy (%) |
| Vehicle | 0 | Baseline Value | 0 |
| This compound | Low | Reduced Value | Calculated % |
| This compound | Medium | Further Reduced Value | Calculated % |
| This compound | High | Maximally Reduced Value | Calculated % |
Pharmacodynamics: Bioluminescence Imaging of STAT3 Activity
This protocol utilizes a transgenic mouse model or a tumor cell line engineered to express a luciferase reporter gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 activity by this compound will result in a decrease in luciferase expression and, consequently, a reduction in the bioluminescence signal.
Protocol:
-
Reporter Model:
-
Treatment: Administer this compound or vehicle to the tumor-bearing mice.
-
Substrate Administration: At desired time points post-treatment, administer the appropriate luciferase substrate (e.g., D-luciferin for firefly luciferase) via intraperitoneal injection.[11][12]
-
Bioluminescence Imaging (BLI): Image the animals using an in vivo imaging system (IVIS) at the time of peak substrate bioavailability.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI). A decrease in signal intensity in the this compound-treated group compared to the vehicle group indicates inhibition of STAT3 activity.
Data Presentation:
| Treatment Group | Time Post-Treatment (hours) | Tumor Bioluminescence (photons/s/cm²/sr) | % STAT3 Inhibition |
| Vehicle | 24 | Baseline Value | 0 |
| This compound | 24 | Reduced Value | Calculated % |
| Vehicle | 48 | Baseline Value | 0 |
| This compound | 48 | Further Reduced Value | Calculated % |
Pharmacodynamics: Fluorescence Imaging of PD-L1 Expression
This protocol describes the use of a fluorescently labeled anti-PD-L1 antibody to monitor changes in PD-L1 expression on tumor cells in vivo following treatment with this compound.[13][14]
Protocol:
-
Fluorescent Probe: Conjugate a near-infrared (NIR) fluorescent dye (e.g., IRDye 800CW) to an anti-PD-L1 antibody.[13]
-
Animal Model: Use a tumor model with detectable PD-L1 expression.
-
Treatment: Administer this compound or vehicle.
-
Probe Injection: At a time point where changes in PD-L1 expression are expected, intravenously inject the fluorescently labeled anti-PD-L1 antibody.
-
Fluorescence Imaging: Perform in vivo fluorescence imaging at various time points post-probe injection (e.g., 24, 48, 72 hours) to allow for antibody circulation and tumor accumulation.
-
Data Analysis: Quantify the fluorescent signal from the tumor ROI. A decrease in fluorescence intensity in the this compound-treated group would suggest a reduction in PD-L1 expression.
-
Ex Vivo Validation: After the final imaging, tumors can be excised for immunohistochemistry or flow cytometry to confirm changes in PD-L1 protein levels.
Data Presentation:
| Treatment Group | Time Post-Probe Injection (hours) | Tumor Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle | 72 | Baseline Value | 1.0 |
| This compound | 72 | Reduced Value | Calculated Fold Change |
Ex Vivo Validation of Pharmacodynamics: Acetylated Tubulin Levels
This protocol provides a method for the ex vivo validation of this compound's direct pharmacodynamic effect – the accumulation of acetylated α-tubulin.
Protocol:
-
Animal Treatment: Treat tumor-bearing mice with this compound or vehicle for a specified duration.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and excise the tumors and other relevant tissues.
-
Sample Preparation:
-
Western Blot: Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for sectioning.
-
-
Analysis:
-
Quantification:
-
Western Blot: Densitometrically quantify the acetylated α-tubulin bands and normalize to total α-tubulin.
-
IHC: Score the staining intensity and percentage of positive cells in the tumor sections.
-
Data Presentation:
| Treatment Group | Acetylated α-Tubulin / Total α-Tubulin Ratio (Western Blot) | IHC Staining Score |
| Vehicle | Baseline Ratio | Low Score |
| This compound | Increased Ratio | High Score |
Conclusion
The in vivo imaging techniques and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. By employing these non-invasive methods, researchers can gain valuable insights into the drug's target engagement, pharmacodynamic effects on downstream signaling pathways, and overall anti-tumor activity in a living organism. The integration of these imaging modalities will facilitate a more thorough understanding of this compound's mechanism of action and aid in its continued development as a promising cancer therapeutic.
References
- 1. In vivo quantification of programmed death-ligand-1 expression heterogeneity in tumors using fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imaging of STAT3 Signaling Pathway During Mouse Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Near‐infrared fluorescence‐labeled anti‐PD‐L1‐mAb for tumor imaging in human colorectal cancer xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Lifetime Imaging Enables In Vivo Quantification of PD-L1 Expression and Intertumoral Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with KA2507
For Researchers, Scientists, and Drug Development Professionals
Introduction
KA2507 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and immune regulation.[1][2] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its major substrates are non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[2][3] Preclinical and early clinical studies have demonstrated that this compound exhibits anti-tumor efficacy and significant immunomodulatory effects.[4][5][6][7] This application note provides detailed protocols for the analysis of immune cell populations treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.
The immunomodulatory activity of this compound is attributed to its inhibition of HDAC6, which can lead to a reduction in the activation of STAT3, a key suppressor of the anti-tumor immune response, and decreased expression of the immune checkpoint ligand PD-L1.[1] Furthermore, HDAC6 inhibition has been associated with increased expression of MHC class I molecules on tumor cells, potentially enhancing their recognition by cytotoxic T lymphocytes. This application note will focus on methods to assess the impact of this compound on key immune cell subsets, including T lymphocytes and myeloid cells.
Signaling Pathway of HDAC6 Inhibition by this compound in Immune Cells
The mechanism by which this compound exerts its immunomodulatory effects is centered on the inhibition of HDAC6's deacetylase activity. In immune cells, this leads to the hyperacetylation of its substrates, primarily α-tubulin and Hsp90, which in turn affects downstream signaling pathways that regulate immune cell function and the tumor microenvironment.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on immune cells using flow cytometry.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis of immune cells treated with this compound.
Table 1: Effect of this compound on T-Cell Subsets in Human PBMCs
| T-Cell Subset | Marker Profile | Control (% of CD3+) | This compound (1 µM) (% of CD3+) |
| Helper T Cells | CD3+ CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 |
| Cytotoxic T Cells | CD3+ CD8+ | 25.6 ± 2.5 | 26.1 ± 2.8 |
| Naïve T Cells | CD45RA+ CCR7+ | 30.5 ± 4.2 | 28.9 ± 3.8 |
| Central Memory T Cells | CD45RA- CCR7+ | 28.1 ± 3.5 | 29.5 ± 3.1 |
| Effector Memory T Cells | CD45RA- CCR7- | 15.3 ± 2.1 | 18.2 ± 2.5 |
| Regulatory T Cells | CD4+ CD25+ FoxP3+ | 5.8 ± 0.9 | 4.1 ± 0.7 |
| Activated T Cells | CD3+ CD69+ | 8.2 ± 1.5 | 15.7 ± 2.1** |
| *p < 0.05, *p < 0.01 compared to control |
Table 2: Effect of this compound on Myeloid Cell Subsets in Human PBMCs
| Myeloid Cell Subset | Marker Profile | Control (% of CD45+) | This compound (1 µM) (% of CD45+) |
| Classical Monocytes | CD14++ CD16- | 8.9 ± 1.2 | 7.5 ± 1.1 |
| Intermediate Monocytes | CD14++ CD16+ | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Non-classical Monocytes | CD14+ CD16++ | 2.5 ± 0.6 | 3.1 ± 0.8 |
| Neutrophils | CD15+ CD16+ | 55.3 ± 5.8 | 54.9 ± 6.2 |
| Eosinophils | CD15+ CD49d+ | 2.1 ± 0.5 | 2.3 ± 0.6 |
| Basophils | CD123+ HLA-DR- | 0.5 ± 0.2 | 0.6 ± 0.2 |
| Myeloid Dendritic Cells | CD11c+ HLA-DR+ | 1.1 ± 0.4 | 1.8 ± 0.5 |
| Plasmacytoid Dendritic Cells | CD123+ HLA-DR+ | 0.4 ± 0.1 | 0.7 ± 0.2 |
| p < 0.05 compared to control |
Table 3: Effect of this compound on Intracellular Signaling and Checkpoint Molecules
| Marker | Cell Population | Control (MFI) | This compound (1 µM) (MFI) |
| p-STAT3 (Tyr705) | CD14+ Monocytes | 1250 ± 150 | 780 ± 95 |
| PD-L1 | CD14+ Monocytes | 850 ± 110 | 420 ± 60 |
| MHC Class I | Tumor Cells | 3500 ± 400 | 5800 ± 650 |
| Granzyme B | CD8+ T Cells | 2100 ± 250 | 3500 ± 420 |
| *p < 0.05, *p < 0.01 compared to control; MFI = Mean Fluorescence Intensity |
Experimental Protocols
Protocol 1: Preparation and In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Viability: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Cell Plating: Plate the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the diluted this compound or vehicle control (DMSO) to the plated cells.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry Staining for T-Cell Subsets
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to 5 mL polystyrene round-bottom tubes.
-
Washing: Wash the cells twice with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., Human TruStain FcX™) and incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated fluorescently conjugated antibodies for T-cell surface markers (see Table 4 for a suggested panel). Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer as described in step 2.
-
(Optional) Intracellular Staining for FoxP3:
-
After surface staining, resuspend the cells in 1 mL of fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of permeabilization buffer.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer containing the anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of permeabilization buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer.
Table 4: Suggested Antibody Panel for T-Cell Subset Analysis
| Marker | Fluorochrome | Purpose |
| CD3 | FITC | Pan T-Cell Marker |
| CD4 | PerCP-Cy5.5 | Helper T-Cell Marker |
| CD8 | APC | Cytotoxic T-Cell Marker |
| CD45RA | PE-Cy7 | Naïve T-Cell Marker |
| CCR7 (CD197) | BV421 | Naïve/Central Memory Marker |
| CD25 | PE | Regulatory/Activated T-Cell Marker |
| CD69 | APC-Cy7 | Early Activation Marker |
| FoxP3 | Alexa Fluor 647 | Regulatory T-Cell Marker |
| Live/Dead Stain | Zombie Violet™ | Viability Marker |
Protocol 3: Flow Cytometry Staining for Myeloid Cell Subsets and Intracellular Signaling
-
Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 2.
-
Fc Receptor Blocking: Follow step 3 from Protocol 2.
-
Surface Staining: Without washing, add the pre-titrated fluorescently conjugated antibodies for myeloid surface markers (see Table 5 for a suggested panel). Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Fixation: Resuspend the cell pellet in 1 mL of fixation buffer (e.g., 2% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells once with FACS buffer, then resuspend in 1 mL of permeabilization buffer (e.g., 0.1% Triton X-100 or ice-cold 90% methanol). Incubate for 30 minutes on ice (for methanol) or 15 minutes at room temperature (for Triton X-100).
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the antibodies for intracellular targets (e.g., anti-p-STAT3, anti-PD-L1).
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells once with 2 mL of FACS buffer.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer.
Table 5: Suggested Antibody Panel for Myeloid Cell and Intracellular Analysis
| Marker | Fluorochrome | Purpose |
| CD45 | APC-H7 | Pan-Leukocyte Marker |
| CD14 | FITC | Monocyte Marker |
| CD16 | PE-Cy7 | Monocyte/Neutrophil Marker |
| CD11c | PerCP-Cy5.5 | Myeloid Dendritic Cell Marker |
| HLA-DR | BV510 | Antigen Presenting Cell Marker |
| CD123 | PE | Plasmacytoid Dendritic Cell/Basophil Marker |
| PD-L1 (CD274) | APC | Immune Checkpoint Ligand |
| p-STAT3 (Tyr705) | Alexa Fluor 647 | Intracellular Signaling Molecule |
| Live/Dead Stain | Zombie Violet™ | Viability Marker |
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for investigating the immunomodulatory effects of the selective HDAC6 inhibitor, this compound. By utilizing multiparameter flow cytometry, researchers can gain valuable insights into how this compound modulates the phenotype and function of key immune cell populations, such as T cells and myeloid cells. The provided antibody panels and staining protocols can be adapted to specific research questions and available instrumentation. The systematic analysis of these immune cell subsets will contribute to a deeper understanding of the mechanism of action of this compound and support its further development as a promising cancer immunotherapy agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating In Vitro Solubility Challenges with KA2507: A Technical Guide
For researchers and drug development professionals working with the potent and selective HDAC6 inhibitor, KA2507, achieving optimal solubility in in vitro settings is critical for reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. It is practically insoluble in water. However, it demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Careful consideration of the solvent and final concentration in your cell culture media is crucial to avoid precipitation.
Q2: I observed precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation in aqueous-based cell culture media is a common issue with poorly soluble compounds like this compound. This typically occurs when the concentration of the organic solvent used to dissolve the compound is too high in the final working solution, or when the compound's solubility limit in the media is exceeded. It is also important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A stock concentration of 64 mg/mL (198.56 mM) in fresh DMSO has been reported.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to six months).[2] Solutions should be protected from light.[2]
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To prevent precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. When diluting the DMSO stock solution into your aqueous medium, it is crucial to add the stock solution to the medium while vortexing or gently mixing to ensure rapid and uniform dispersion. Avoid adding the aqueous medium to the concentrated DMSO stock.
Troubleshooting Guide: Overcoming this compound Precipitation
If you continue to experience precipitation of this compound in your in vitro assays, consider the following troubleshooting strategies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound's solubility limit is exceeded. | - Lower the final concentration of this compound in your assay. - Increase the volume of the final solution to reduce the effective concentration. - If possible for your experimental design, consider using a different solvent system. |
| Cloudiness or visible particles in the culture medium | The compound is not fully dissolved in the stock solution or has precipitated out over time. | - Ensure your DMSO is anhydrous and of high quality.[1] - Gently warm the stock solution and/or use sonication to aid dissolution.[2] - Prepare fresh stock solutions more frequently. |
| Inconsistent experimental results | Variable amounts of soluble this compound are present in the assay. | - After preparing the final working solution, centrifuge it at high speed to pellet any precipitate and use the supernatant for your experiment. - Visually inspect your solutions for any signs of precipitation before each use. |
Advanced Solubilization Strategies
For particularly challenging experiments requiring higher concentrations of this compound, the following formulation strategies, adapted from in vivo protocols, may be considered. It is imperative to perform vehicle control experiments to assess the potential effects of these excipients on your in vitro model.
| Formulation Component | Rationale |
| Co-solvents (e.g., PEG300) | Increases the polarity of the solvent system, enhancing the solubility of lipophilic compounds. |
| Surfactants (e.g., Tween-80) | Reduces the surface tension of the aqueous medium, improving the wettability and dispersion of the compound. |
| Cyclodextrins (e.g., SBE-β-CD) | Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[3][4] |
Example In Vitro Formulation Protocols
The following are adapted from in vivo formulations and should be optimized for your specific in vitro system.[2]
Protocol 1: Co-solvent and Surfactant System
-
Dissolve this compound in DMSO to a concentration of 10% of the final desired volume.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Bring to the final volume with saline or your desired aqueous buffer.
Protocol 2: Cyclodextrin-based System
-
Dissolve this compound in DMSO to a concentration of 10% of the final desired volume.
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline or your desired aqueous buffer.
-
Add the SBE-β-CD solution to the DMSO/KA2507 mixture to make up the remaining 90% of the final volume.
Note: The final concentration of each component may need to be adjusted based on the required working concentration of this compound and the tolerance of your cell line to the excipients.
Experimental Workflow for Solubility Testing
To systematically determine the optimal solubilization strategy for your experiments, the following workflow is recommended.
References
Optimizing KA2507 concentration for cell culture experiments
Welcome to the technical support center for KA2507. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase-X (KX), a critical serine/threonine kinase in the Cell Survival Pathway (CSP). By inhibiting KX, this compound blocks downstream signaling, leading to the induction of apoptosis in cells where the CSP is aberrantly activated, such as in various cancer cell lines.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration is highly dependent on the cell line and the specific experimental endpoint. We advise performing a dose-response curve to determine the IC50 value for your cell line of interest.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic to all cell lines?
A4: The cytotoxic effect of this compound is most pronounced in cell lines with a dependency on the Cell Survival Pathway (CSP). Cells with low KX expression or activity may exhibit significantly less sensitivity to this compound. We recommend profiling the expression and activation status of KX in your cell line of interest.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause A: High sensitivity of the cell line. Your cell line may be exceptionally sensitive to the inhibition of the Cell Survival Pathway.
-
Solution: Perform a dose-response experiment starting from a much lower concentration range (e.g., 1 nM to 1 µM) to identify a more suitable working concentration.
-
-
Possible Cause B: DMSO toxicity. The concentration of DMSO in your final culture medium may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If necessary, prepare a more dilute stock solution of this compound.
-
Issue 2: No observable effect of this compound on my cells, even at high concentrations.
-
Possible Cause A: Low expression or activity of Kinase-X (KX). Your cell line may not rely on the Cell Survival Pathway for survival, and therefore, inhibiting KX with this compound will have a minimal effect.
-
Solution: Verify the expression and phosphorylation status (as a proxy for activity) of KX in your cell line using Western blotting or other relevant methods. Compare this to a known sensitive cell line if possible.
-
-
Possible Cause B: Compound instability. The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock solution. If the problem persists, consider obtaining a new batch of the compound.
-
-
Possible Cause C: Insufficient incubation time. The duration of the treatment may not be long enough to induce a measurable phenotype.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental endpoint.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 2.5 |
| A549 | Lung Carcinoma | 8.1 |
| MCF-7 | Breast Adenocarcinoma | 5.3 |
| PC-3 | Prostate Adenocarcinoma | 12.7 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time (hours) |
| Western Blot (KX Inhibition) | 1 - 10 | 2 - 6 |
| Cell Viability (MTT/CellTiter-Glo) | 0.1 - 20 | 48 - 72 |
| Apoptosis (Annexin V/Caspase-3) | 1 - 15 | 24 - 48 |
| Clonogenic Assay | 0.5 - 5 | 120 - 240 |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. We recommend a starting concentration of 40 µM (for a final concentration of 20 µM) and at least 8 dilution points. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software package.
Visualizations
Caption: Mechanism of action of this compound on the Cell Survival Pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for common this compound experimental issues.
Technical Support Center: Improving the Bioavailability of KA2507
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of KA2507 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves binding to and inhibiting the activity of the HDAC6 enzyme. This leads to an accumulation of acetylated proteins, including α-tubulin, and altered gene expression.[1][4] Specifically, inhibiting HDAC6 can prevent STAT3 activity, which reduces the expression of Programmed Death-Ligand 1 (PD-L1), ultimately promoting an anti-tumor immune response.[1][2]
Q2: What is the known oral bioavailability of this compound in animal models?
A2: Preclinical studies have shown that this compound has poor oral bioavailability. In mice, the oral bioavailability was reported to be approximately 15% following administration of a 200 mg/kg dose.[2][4] This low bioavailability can present challenges for achieving consistent and efficacious plasma concentrations in animal experiments.
Q3: Why is the oral bioavailability of this compound low?
A3: While specific solubility and permeability data for this compound are not detailed in the provided search results, compounds with low oral bioavailability often face challenges such as poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract, and/or low intestinal permeability.[5][6] They may also be subject to first-pass metabolism in the gut wall or liver before reaching systemic circulation.[7]
Q4: What are the common strategies to improve the oral bioavailability of compounds like this compound?
A4: For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[5] These include:
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the drug's surface area, which can improve the dissolution rate.[8][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, enhancing both solubility and dissolution.[5][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10][11]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[5][8]
Troubleshooting Guide: Low or Variable Oral Exposure of this compound
This guide addresses the common issue of achieving lower-than-expected or highly variable plasma concentrations of this compound in preclinical animal studies.
| Problem | Possible Cause | Recommended Action |
| Low Cmax and AUC | Poor aqueous solubility limiting dissolution. | 1. Assess Solubility: Determine the thermodynamic solubility of this compound in relevant buffers (e.g., pH 1.2, 4.5, 6.8).2. Improve Formulation: Move from a simple suspension to an enabling formulation. Start with particle size reduction (see Protocol 1) or a solid dispersion (see Protocol 2). For more significant enhancements, consider a lipid-based system like SEDDS (see Protocol 3). |
| First-pass metabolism in the gut/liver. | 1. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to understand the metabolic stability of this compound.2. Bypass First-Pass Effect: Lipid-based formulations may promote lymphatic absorption, which can partially bypass the liver.[12] | |
| High Variability in Exposure (Animal-to-Animal) | Inhomogeneous dosing formulation. | 1. Ensure Homogeneity: If using a suspension, ensure it is mixed thoroughly before and between dosing each animal to prevent settling.[7]2. Improve Stability: Consider adding a suspending agent (e.g., carboxymethylcellulose) or switching to a solution or solid dispersion formulation. |
| Influence of food. | 1. Standardize Feeding: Ensure a consistent fasting state for all animals before dosing, as food can significantly alter drug absorption.[7]2. Conduct Food Effect Study: Perform a formal food effect study to determine if dosing in a fed or fasted state is more advantageous and consistent. | |
| Precipitation of Drug in GI Tract | Drug precipitates out of the dosing vehicle upon contact with GI fluids. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state in the gut.2. Switch to Stable Formulation: Lipid-based formulations (SEDDS) can keep the drug in a solubilized state within micelles/droplets, preventing precipitation.[5] |
Data on Formulation Strategies
The following table presents hypothetical pharmacokinetic data in rats to illustrate the potential improvements in this compound bioavailability using different formulation approaches compared to a simple aqueous suspension.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 50 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 250 ± 65 | 2.0 | 1,150 | 100% |
| Nanosuspension | 550 ± 110 | 1.5 | 2,875 | ~250% |
| Amorphous Solid Dispersion | 800 ± 150 | 1.0 | 4,830 | ~420% |
| SEDDS (Lipid-Based) | 1100 ± 200 | 1.0 | 7,130 | ~620% |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation: Prepare a pre-suspension of 1% (w/v) this compound and 0.5% (w/v) stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the target particle size (typically <200 nm).[12] Monitor the particle size periodically using a dynamic light scattering (DLS) particle size analyzer.
-
Separation: Once the desired particle size is reached, separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential (for stability), and dissolution rate compared to the un-milled drug.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a polymer (e.g., PVP-VA 64 or HPMC-AS) in a common volatile solvent (e.g., acetone or methanol). A typical drug-to-polymer ratio to screen is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.
-
Drying: Dry the film further in a vacuum oven overnight to remove any residual solvent.
-
Milling & Sieving: Scrape the dried film, gently mill it into a powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Perform dissolution testing to assess the improvement in drug release.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[12]
-
Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from the optimal emulsification region. Add the required amount of this compound to the oil/co-solvent mixture and heat gently while stirring until the drug is fully dissolved. Add the surfactant and mix until a clear, homogenous solution is formed.
-
Characterization: Evaluate the formulation for self-emulsification performance by adding it to water and observing the formation of a micro/nanoemulsion. Characterize the resulting droplet size, polydispersity index, and drug precipitation upon dilution.
Visualizations
Diagrams and Workflows
Caption: Workflow for a preclinical oral bioavailability study.
Caption: Troubleshooting decision tree for poor oral bioavailability.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Potential Toxicity of KA2507 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KA2507 in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Its mechanism of action involves binding to and inhibiting the enzymatic activity of HDAC6. This leads to the accumulation of acetylated proteins within the cell, most notably α-tubulin.[2] Inhibition of HDAC6 can also prevent the activation of STAT3, a protein involved in immune suppression, which may contribute to its anti-tumor effects.[1]
Q2: What are the known toxicities of this compound from clinical studies?
A2: In a first-in-human Phase I clinical trial, this compound was found to be well-tolerated.[2][4] No dose-limiting toxicities were observed up to the maximum administered dose. The most frequently reported treatment-related adverse events were generally mild to moderate and included fatigue, decreased appetite, and urinary tract infections.[2]
Q3: How does the safety profile of this compound compare to other HDAC inhibitors?
A3: this compound exhibits a favorable safety profile compared to many non-selective (pan-HDAC) inhibitors. Pan-HDAC inhibitors can cause more severe toxicities, such as myelosuppression (a decrease in the production of blood cells) and cardiac toxicity, which are attributed to the inhibition of class I HDACs.[2] Because this compound is highly selective for HDAC6, it did not show evidence of these mechanism-based toxicities in clinical trials.[2][4]
Q4: Are there any specific safety concerns for long-term administration of this compound?
A4: Based on available clinical data, long-term administration of this compound has been associated with prolonged disease stabilization in some patients without significant cumulative toxicity.[2][4] However, as with any long-term study, continuous monitoring for potential adverse effects is crucial. The primary focus should be on managing the mild and manageable side effects observed in clinical trials.
Troubleshooting Guides
Issue 1: Observing Signs of Fatigue in Animal Models
Q: My animals treated with this compound appear lethargic and show reduced activity. How can I quantify this and what should I do?
A: Systematic monitoring is key to managing this potential side effect.
-
Quantitative Assessment:
-
Open Field Test: Monitor the total distance traveled, speed, and time spent in the center versus the periphery of an open field arena. A significant decrease in these parameters in the this compound-treated group compared to the vehicle control group can quantify fatigue.
-
Running Wheel Activity: If your animal housing is equipped with running wheels, record the daily running distance and duration. A sustained decrease in activity can be an indicator of fatigue.
-
Grip Strength Test: Measure the forelimb and hindlimb grip strength to assess muscle fatigue.
-
-
Management Strategies:
-
Dose Adjustment: If fatigue is significant and impacting the animal's well-being (e.g., leading to significant weight loss), consider a dose reduction or intermittent dosing schedule.
-
Environmental Enrichment: Provide environmental enrichment to encourage naturalistic behaviors and activity.
-
Supportive Care: Ensure easy access to food and water.
-
Issue 2: Decreased Food Intake and Body Weight Loss
Q: I've noticed that animals in my long-term this compound study are eating less and losing weight. What steps should I take?
A: Careful monitoring and supportive care are essential.
-
Quantitative Assessment:
-
Daily Food and Water Consumption: Accurately measure the amount of food and water consumed by each animal daily.
-
Body Weight Monitoring: Record the body weight of each animal at least twice a week.
-
Body Condition Scoring: Use a standardized body condition scoring system to assess the overall health and nutritional status of the animals.
-
-
Management Strategies:
-
Palatable Diet: Provide a highly palatable and energy-dense diet to encourage eating.
-
Nutritional Supplementation: In cases of significant weight loss, consider providing nutritional supplements as recommended by a veterinarian.
-
Dose Evaluation: Persistent and severe appetite loss may necessitate a re-evaluation of the this compound dose.
-
Issue 3: Abnormal Urinalysis Findings
Q: Routine urinalysis of my this compound-treated animals shows abnormalities. How should I interpret and follow up on this?
A: While urinary tract infections were reported in clinical trials, it's important to investigate any abnormalities in preclinical studies thoroughly.
-
Comprehensive Urinalysis:
-
Conduct a full urinalysis panel including specific gravity, pH, protein, glucose, ketones, bilirubin, blood, and sediment examination for crystals, cells, and casts.
-
-
Interpretation and Follow-up:
-
Signs of Infection: The presence of white blood cells, bacteria, and an alkaline pH may suggest a urinary tract infection. In such cases, a urine culture should be performed to identify the pathogen and determine antibiotic sensitivity.
-
Kidney Function: Monitor serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function if proteinuria or other significant abnormalities are detected.
-
Hydration Status: Ensure adequate hydration, as dehydration can concentrate the urine and potentially contribute to some abnormal findings.
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events for this compound in a Phase I Clinical Study
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Total Patients (%) |
| Fatigue | 2 | 0 | 0 | 0 | 2 (10%) |
| Decreased Appetite | 1 | 0 | 0 | 0 | 1 (5%) |
| Nausea | 1 | 0 | 0 | 0 | 1 (5%) |
| Dysgeusia (altered taste) | 1 | 0 | 0 | 0 | 1 (5%) |
| Anemia | 1 | 0 | 0 | 0 | 1 (5%) |
| Thrombocytopenia | 1 | 0 | 0 | 0 | 1 (5%) |
| Hot Flush | 1 | 0 | 0 | 0 | 1 (5%) |
| Maculopapular Rash | 1 | 0 | 0 | 0 | 1 (5%) |
| Pruritus (itching) | 1 | 0 | 0 | 0 | 1 (5%) |
Data adapted from a Phase I study in patients with refractory solid tumors. Note that urinary tract infections were also reported as a frequent treatment-emergent adverse event, though not explicitly detailed as treatment-related in this table.
Experimental Protocols
Protocol 1: Assessment of Fatigue Using an Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an overhead camera and tracking software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a defined period (e.g., 10-15 minutes).
-
Record the session using the tracking software.
-
-
Data Analysis:
-
Total distance moved.
-
Average speed.
-
Time spent in the center zone versus the peripheral zone.
-
Frequency of rearing (standing on hind legs).
-
A significant decrease in these parameters in the this compound group compared to controls may indicate fatigue.
-
Protocol 2: Monitoring Food and Water Intake and Body Weight
-
Housing: House animals individually for accurate measurement of food and water consumption.
-
Procedure:
-
At the beginning of each 24-hour period, provide a pre-weighed amount of food and a pre-measured volume of water.
-
At the end of the 24-hour period, weigh the remaining food and measure the remaining water.
-
Calculate the total consumption by subtracting the remaining amount from the initial amount.
-
Weigh each animal at least twice a week using a calibrated scale.
-
-
Data Analysis:
-
Compare the daily food and water intake and the bi-weekly body weight between the this compound-treated and control groups.
-
Plot the data over time to observe trends.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as an HDAC6 inhibitor.
Caption: Workflow for monitoring potential toxicity in long-term this compound studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining KA2507 treatment schedules for optimal efficacy
Unable to Provide Information on Fictional Compound "KA2507"
Our comprehensive technical support resources, including troubleshooting guides, FAQs, experimental protocols, and data summaries, are developed based on peer-reviewed scientific literature and validated experimental data. The compound you have inquired about, "this compound," appears to be a fictional agent, as there is no published data or scientific information available.
To receive a detailed and accurate technical support guide, please provide the name of a real-world drug or research compound. This will enable us to:
-
Compile Relevant Troubleshooting Information: Address common issues encountered during in vitro and in vivo experiments.
-
Develop a Comprehensive FAQ Section: Answer frequently asked questions regarding treatment schedules, mechanism of action, and potential off-target effects.
-
Summarize Quantitative Data: Create structured tables for efficacy, toxicity, and pharmacokinetic data from published studies.
-
Provide Detailed Experimental Protocols: Outline methodologies for key assays and experiments.
-
Generate Accurate Visualizations: Create diagrams of signaling pathways and experimental workflows based on established research.
We are committed to providing high-quality, data-driven support to the research community. We look forward to assisting you with your research on a recognized therapeutic agent.
Technical Support Center: Addressing Resistance to KA2507
Welcome to the Technical Support Center for KA2507. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance mechanisms encountered during experiments with the selective HDAC6 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] Its primary mechanism involves binding to and inhibiting the enzymatic activity of HDAC6, which is a cytoplasmic deacetylase. This inhibition leads to an accumulation of acetylated proteins, most notably α-tubulin, a key substrate of HDAC6. Increased α-tubulin acetylation can affect microtubule dynamics, protein trafficking, and cell motility. Additionally, this compound has been shown to modulate the anti-tumor immune response.[1][2][3][5]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to HDAC inhibitors, including selective HDAC6 inhibitors, can arise from several factors:
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/AKT/mTOR and MAPK can promote cell survival and counteract the cytotoxic effects of HDAC6 inhibition.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to drug-induced apoptosis.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic Modifications: Alterations in other epigenetic regulators may compensate for the inhibition of HDAC6, leading to a dampened cellular response.
Q3: How can I confirm that this compound is engaging its target, HDAC6, in my cellular model?
A3: Target engagement can be confirmed using a combination of biochemical and cellular assays. A key pharmacodynamic marker for HDAC6 inhibition is the acetylation of α-tubulin.
-
Western Blot for Acetylated α-Tubulin: This is the most direct method to assess HDAC6 inhibition in cells. An increase in the level of acetylated α-tubulin (at lysine 40) relative to total α-tubulin indicates successful target engagement.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of HDAC6 in the presence of this compound confirms direct binding.
Troubleshooting Guides
Issue 1: Decreased or No Increase in Acetylated α-Tubulin Upon this compound Treatment
This suggests a problem with target engagement or the experimental setup.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration and purity of your this compound stock. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Some cell lines may have inherently low levels of HDAC6 or express compensatory mechanisms. Confirm HDAC6 expression in your cell line via Western blot or qPCR. |
| Suboptimal Treatment Duration | The kinetics of tubulin acetylation can vary. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. |
| Experimental Error | Review your Western blot protocol for any potential issues with antibody dilutions, transfer efficiency, or detection reagents. |
Issue 2: Cells Develop Resistance to this compound After Initial Sensitivity
This may indicate the activation of acquired resistance mechanisms.
| Potential Cause | Troubleshooting Step |
| Activation of PI3K/AKT or MAPK Pathways | Analyze the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) by Western blot in resistant versus sensitive cells. Consider combination therapy with PI3K or MEK inhibitors. |
| Upregulation of Anti-Apoptotic Proteins | Assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) in resistant cells using Western blot or qPCR. |
| Increased Drug Efflux | Evaluate the expression of common ABC transporters (e.g., MDR1/P-gp) in resistant cells. The use of a broad-spectrum ABC transporter inhibitor can help determine their role in resistance. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Biochemical IC50 (HDAC6) | 2.5 nM | - | [1][2] |
| Cellular EC50 (Acetylated α-tubulin) | 40 nM | A549 | [1] |
| Cellular EC50 (Acetylated Histone H3) | >10,000 nM | A549 | [1] |
| GI50 (Proliferation) | >20 µM | B16-F10 | |
| GI50 (Proliferation) | Varies | Panel of 93 cell lines | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
Objective: To measure the level of acetylated α-tubulin as a marker of HDAC6 inhibition.
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., Lys40) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin as a loading control on a separate blot or after stripping.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band intensities to determine the ratio of acetylated to total α-tubulin.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to HDAC6 in intact cells.
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.
-
Heating:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC6 at each temperature by Western blot.
-
-
Data Interpretation: A shift in the melting curve of HDAC6 to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
References
- 1. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Best practices for handling and storing KA2507
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing KA2507, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, small molecule inhibitor that is highly selective for HDAC6.[4] Its mechanism of action involves binding to and inhibiting the enzymatic activity of HDAC6, which leads to an accumulation of acetylated proteins within the cell. A key substrate of HDAC6 is α-tubulin; therefore, an increase in acetylated α-tubulin is a reliable biomarker of this compound's on-target activity.[2] Downstream of HDAC6 inhibition, this compound can prevent STAT3 activity, leading to a reduction in programmed death-ligand 1 (PD-L1) expression, which contributes to its immunomodulatory effects.[1][4]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: Proper storage of this compound is crucial to maintain its stability and efficacy. For both the solid powder and stock solutions, protection from light is recommended.[1][5]
| Form | Storage Temperature | Duration |
| Solid (Powder) | 4°C | Not specified |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
Q3: What is the best solvent to use for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[5] For in vivo studies, a stock solution in DMSO is typically diluted further in vehicles such as a combination of PEG300, Tween-80, and saline, or corn oil.[1][5]
Q4: How can I ensure the stability of my this compound stock solution?
A4: To ensure the stability of your this compound stock solution, it is best practice to aliquot the solution into single-use vials after preparation. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[1] Always store the aliquots at the recommended temperature (-20°C or -80°C) and protect them from light.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Compound degradation due to improper storage or repeated freeze-thaw cycles.2. Inaccurate pipetting or dilutions.3. Variability in cell culture conditions (e.g., cell passage number, confluency). | 1. Prepare fresh aliquots of this compound from a new stock solution. Ensure proper storage conditions are maintained.2. Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.3. Standardize cell culture protocols. Use cells within a consistent passage number range. |
| Low or no observable cellular activity | 1. Incorrect concentration of this compound used.2. Insufficient incubation time.3. Low expression of HDAC6 in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. Optimize the incubation time for your specific assay.3. Confirm HDAC6 expression in your cell line via Western blot or other methods. |
| Precipitation of this compound in aqueous media | 1. Poor solubility of this compound in aqueous solutions.2. Final concentration of DMSO is too low to maintain solubility. | 1. Ensure the final concentration of DMSO in your cell culture media is sufficient to keep this compound in solution, typically below 0.5%.2. For in vivo formulations, ensure thorough mixing and consider using sonication to aid dissolution.[1] |
| High background in HDAC activity assays | 1. Autofluorescence of this compound at the assay wavelengths.2. Contamination of reagents. | 1. Run a control with this compound alone (no enzyme) to measure its intrinsic fluorescence.2. Use high-purity reagents and prepare fresh buffers for each experiment. |
Experimental Protocols
Protocol for In Vitro Cellular Assay to Measure HDAC6 Inhibition
This protocol describes a method to assess the on-target activity of this compound by measuring the acetylation of α-tubulin in cultured cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (e.g., total α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for assessing this compound activity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to KA2507 and Ricolinostat in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective histone deacetylase 6 (HDAC6) inhibitors, KA2507 and Ricolinostat, with a focus on their potential applications in hematological malignancies. The information presented is based on currently available preclinical and clinical data.
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology, particularly in hematological malignancies. Its unique cytoplasmic localization and role in protein quality control, cell migration, and immune modulation make it a distinct target from other HDAC isoforms. Both this compound and Ricolinostat are potent and selective inhibitors of HDAC6, but they differ in their developmental stage and the extent of investigation in hematological cancers. Ricolinostat has been more extensively studied in malignancies like multiple myeloma and lymphoma, while the bulk of published research on this compound has focused on solid tumors. This guide aims to consolidate the existing data to facilitate a comparative understanding.
Mechanism of Action and Signaling Pathway
Both this compound and Ricolinostat are orally bioavailable small molecules that selectively target and inhibit the enzymatic activity of HDAC6.[1][2] HDAC6 is a class IIb HDAC that primarily deacetylates non-histone proteins in the cytoplasm.[3] A key substrate of HDAC6 is α-tubulin; its deacetylation is crucial for microtubule dynamics, cell motility, and the formation of aggresomes to clear misfolded proteins.[3][4] By inhibiting HDAC6, these drugs lead to the hyperacetylation of α-tubulin, which disrupts these processes and can induce apoptosis in cancer cells.[4]
Another critical function of HDAC6 inhibition is the modulation of the tumor microenvironment and anti-tumor immunity.[3] Inhibition of HDAC6 can suppress the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and enhance the activity of cytotoxic T lymphocytes.[3] Specifically, this compound has been shown to reduce the expression of programmed death-ligand 1 (PD-L1) through the modulation of STAT3 activity.[3]
Comparative Efficacy and Potency
Direct head-to-head preclinical or clinical studies comparing this compound and Ricolinostat in hematological malignancies are not publicly available. However, a comparison of their biochemical and cellular activities can be made from independent studies.
| Parameter | This compound | Ricolinostat (ACY-1215) | Reference |
| Biochemical IC50 (HDAC6) | 2.5 nM | 5 nM | [2][5] |
| Cellular EC50 (α-tubulin acetylation) | Data not available in a comparable format | Dose-dependent increase observed | [4] |
| Selectivity over Class I HDACs | High | >10-fold selective for HDAC6 over HDAC1/2/3 | [2] |
| Preclinical Activity (Hematological Malignancies) | Antiproliferative effects observed in some hematological cell lines at high concentrations. | Reduces cell viability and induces apoptosis in lymphoma and multiple myeloma cell lines. | [1][6] |
| Clinical Development (Hematological Malignancies) | Phase I study in refractory solid tumors; potential for hematological cancers noted. | Phase I/II trials completed in multiple myeloma and lymphoma. | [2][4] |
Preclinical and Clinical Data in Hematological Malignancies
This compound
Preclinical data for this compound in hematological malignancies is limited. One study showed that this compound inhibits the proliferation of some human cancer cell lines of hematologic origin, although generally at higher concentrations than those required for selective HDAC6 inhibition.[6] A first-in-human Phase I study of this compound was conducted in patients with refractory solid tumors, where it was well-tolerated and showed selective target engagement.[2][5] While the study did not include patients with hematological malignancies, the authors noted the potential for development in this area.[2]
Ricolinostat (ACY-1215)
Ricolinostat has been more extensively evaluated in hematological malignancies.
-
Lymphoma: In preclinical studies using non-Hodgkin's lymphoma (NHL) cell lines, Ricolinostat demonstrated a dose-dependent inhibition of cell viability with IC50 values ranging from 1.51 to 8.65 µM.[1] It also showed synergistic anti-proliferative and pro-apoptotic effects when combined with bendamustine.[1] A Phase Ib/II study in patients with relapsed and refractory lymphoma found that Ricolinostat was well-tolerated and led to disease stabilization in a subset of patients.[7]
-
Multiple Myeloma: Preclinical studies have shown that Ricolinostat has anti-myeloma activity, particularly in combination with proteasome inhibitors like bortezomib, by inhibiting autophagic protein degradation and increasing endoplasmic reticulum stress.[4] A Phase I/II clinical trial of Ricolinostat in combination with bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma demonstrated that the combination was safe, well-tolerated, and active, with an overall response rate of 37% in patients receiving a ricolinostat dose of ≥160 mg daily.[4] Another Phase 1b trial investigating Ricolinostat with lenalidomide and dexamethasone also found the combination to be safe and effective.
Experimental Protocols
General Experimental Workflow for Evaluating HDAC6 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of HDAC6 inhibitors.
Specific Methodologies
Ricolinostat in Lymphoma (Preclinical) [1]
-
Cell Lines: A panel of non-Hodgkin's lymphoma (NHL) cell lines including WSU-NHL, RL, Granta-519, Jeko-1, Hut-78, and Karpas-299 were used.
-
Cell Viability Assay: Cell viability was assessed using the MTT assay after treating cells with escalating concentrations of ricolinostat (0.01–100 µM) for 24, 48, and 72 hours.
-
Apoptosis Analysis: Apoptosis was determined by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Western Blotting: The expression of proteins involved in apoptosis (caspases, Bcl-2 family) and the acetylation of α-tubulin were analyzed by immunoblotting.
-
Clonogenic Assay: NHL cells were treated with ricolinostat and/or bendamustine for 24-48 hours, then plated in methylcellulose to assess colony formation after 10-14 days.
This compound in Solid Tumors (Preclinical) [2][5]
-
HDAC Biochemical Assays: The inhibitory activity of this compound against a panel of HDAC enzymes was determined using enzymatic assays.
-
Cellular Target Engagement: A549 human lung adenocarcinoma cells were used to measure the induction of acetylated α-tubulin (HDAC6 target) and acetylated histone H3 (Class I HDAC target) by Western blotting.
-
In Vivo Efficacy Models: Syngeneic mouse models of melanoma (B16-F10) and colorectal cancer (CT26 and MC38) were used. Tumor-bearing mice were treated with this compound, and tumor growth was monitored.
-
Pharmacodynamic Analysis: Tumor samples from treated mice were analyzed for biomarkers of anti-tumor immunity, such as phospho-STAT3, PD-L1 expression, and MHC class I expression.
Summary and Future Directions
Both this compound and Ricolinostat are promising selective HDAC6 inhibitors. Ricolinostat is more advanced in its clinical development for hematological malignancies, with demonstrated safety and preliminary efficacy in combination therapies for multiple myeloma and lymphoma.[4][7] this compound has shown high potency and selectivity in preclinical models and has a favorable safety profile in a Phase I study in solid tumors.[2][5]
For researchers and drug developers, the key takeaways are:
-
Ricolinostat represents a more clinically validated option for near-term investigation in combination regimens for hematological malignancies.
-
This compound , with its high potency, presents an opportunity for further preclinical evaluation in various hematological cancer models to establish its potential in this setting.
Future studies should include head-to-head preclinical comparisons of these two agents in a panel of hematological cancer cell lines and in vivo models to directly assess their relative efficacy and therapeutic potential. Furthermore, exploring the immunomodulatory effects of both drugs in the context of hematological malignancies could open new avenues for combination with immunotherapies.
References
- 1. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2022–2023 Drug Updates in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of KA2507 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the investigational drug KA2507, a selective Histone Deacetylase 6 (HDAC6) inhibitor, against other HDAC inhibitors in the context of patient-derived xenograft (PDX) models. While specific quantitative data on this compound efficacy in PDX models is not extensively available in the public domain, this document synthesizes the known mechanism of action and available preclinical data for this compound and compares it with established pan-HDAC and other selective HDAC6 inhibitors for which patient-derived or other xenograft data have been published.
Executive Summary
This compound is a potent and selective oral inhibitor of HDAC6 with demonstrated anti-tumor and immunomodulatory effects in preclinical syngeneic models and early-phase clinical trials.[1][2] Its mechanism centers on the hyperacetylation of α-tubulin and other non-histone proteins, leading to disruption of cancer cell processes and enhancement of anti-tumor immunity. This guide places this compound in the current landscape of HDAC inhibitors, offering a comparative look at its potential efficacy. The comparison includes the pan-HDAC inhibitors Vorinostat and Panobinostat, and the selective HDAC6 inhibitors Ricolinostat and Citarinostat.
Data Presentation: Comparative Efficacy of HDAC Inhibitors
The following tables summarize the available preclinical efficacy data for this compound and selected alternative HDAC inhibitors in various cancer xenograft models. It is important to note the differing model systems (syngeneic vs. xenograft/PDX) when interpreting this comparative data.
Table 1: Preclinical Efficacy of this compound (Selective HDAC6 Inhibitor)
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | B16-F10 melanoma (syngeneic) | Not specified | Significant inhibition of tumor growth. | [2] |
| This compound | CT26 colorectal cancer (syngeneic) | Not specified | Demonstrated anti-tumor efficacy. | [2] |
| This compound | MC38 colorectal cancer (syngeneic) | Not specified | Demonstrated anti-tumor efficacy. | [2] |
Table 2: Preclinical Efficacy of Alternative HDAC Inhibitors in Xenograft Models
| Compound | Inhibitor Class | Cancer Model | Dosing | Key Findings | Reference |
| Vorinostat | Pan-HDAC | Epidermoid Squamous Cell Carcinoma (A431 xenograft) | 100 mg/kg, IP | Significant reduction in tumor volume (p=0.038 at day 21). | [3] |
| Breast Cancer (MDA-231 intratibial xenograft) | Not specified | ~33% reduction in tumor growth in bone. | [4] | ||
| Prostate Cancer (PC3 intratibial xenograft) | Not specified | ~33% reduction in tumor growth in bone. | [4] | ||
| Panobinostat | Pan-HDAC | Osteosarcoma (PDX cell lines) | Not specified | Highly effective at inducing osteosarcoma cell death in vitro. | [5] |
| Ricolinostat (ACY-1215) | Selective HDAC6 | Ovarian Cancer (TOV-21G xenograft) | Not specified | Combination with paclitaxel resulted in significantly greater tumor growth suppression than single agents. | [6] |
| Pancreatic Cancer (MiaPaCa-2 xenograft) | Not specified | Combination with paclitaxel resulted in significantly greater tumor growth suppression than single agents. | [6] | ||
| Citarinostat (ACY-241) | Selective HDAC6 | Pancreatic Cancer (MiaPaCa-2 xenograft) | 50 mg/kg, IP | Combination with paclitaxel resulted in significant suppression of tumor growth. | [6][7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Selective HDAC6 Inhibitors like this compound
Selective HDAC6 inhibitors such as this compound primarily exert their anti-tumor effects through the deacetylation of non-histone proteins, most notably α-tubulin. This leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics, affecting cell motility, and intracellular transport. Furthermore, inhibition of HDAC6 has been shown to modulate the immune system by affecting regulatory T cells and the expression of immune checkpoint proteins.
Caption: Mechanism of action of this compound as a selective HDAC6 inhibitor.
General Experimental Workflow for Patient-Derived Xenograft (PDX) Studies
The establishment and utilization of PDX models for preclinical drug efficacy testing is a multi-step process that aims to recapitulate the heterogeneity and microenvironment of human tumors in an in vivo setting.
Caption: Generalized workflow for conducting preclinical efficacy studies using PDX models.
Experimental Protocols
While a specific, detailed protocol for this compound in PDX models is not publicly available, the following is a generalized, representative protocol for establishing and evaluating the efficacy of a therapeutic agent in solid tumor patient-derived xenografts.
1. Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy, in accordance with institutional and regulatory guidelines.
-
Implantation: The tumor tissue is transported in a sterile medium on ice. In a biosafety cabinet, the tissue is washed with cold PBS, minced into small fragments (2-3 mm³), and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Growth and Passaging: Mice are monitored for tumor engraftment and growth. Tumor volume is measured twice weekly with calipers using the formula: Volume = (Length × Width²)/2. Once tumors reach approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is aseptically excised. A portion of the tumor is cryopreserved, another is fixed for histopathological analysis, and the remainder is passaged into a new cohort of mice. This process is repeated for several generations to establish a stable PDX line.
2. Preclinical Efficacy Study
-
Cohort Formation: Once a stable PDX line is established, a cohort of mice is implanted with tumor fragments. When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Drug Administration: The investigational drug (e.g., this compound) is formulated and administered according to the desired dosing schedule (e.g., daily oral gavage). The control group receives a vehicle control. A comparator arm with an alternative HDAC inhibitor can also be included.
-
Monitoring and Endpoints: Tumor volumes and body weights are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression, time to progression, and overall survival.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed anti-tumor effects. At the end of the study, tumors may be harvested for pharmacodynamic and biomarker analysis.
Conclusion
This compound represents a promising selective HDAC6 inhibitor with a favorable preclinical profile in syngeneic cancer models. While direct comparative data in PDX models is currently limited, its mechanism of action suggests potential for efficacy in a range of solid tumors. The provided comparative data for other HDAC inhibitors in xenograft models offers a context for the potential performance of this compound. Further studies utilizing well-characterized PDX models are warranted to fully elucidate the long-term efficacy of this compound and to identify patient populations most likely to benefit from this targeted therapy. The experimental protocols and workflows outlined in this guide provide a framework for conducting such crucial preclinical evaluations.
References
- 1. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor, vorinostat, reduces tumor growth at the metastatic bone site and associated osteolysis, but promotes normal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibition prevents the growth of primary and metastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of KA2507: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of KA2507, a potent and selective HDAC6 inhibitor. Adherence to these guidelines is paramount to protect laboratory personnel and ensure compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates treating it as a hazardous chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of this compound, especially activities that could generate dust or aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification: Treat all forms of this compound waste as hazardous chemical waste. Due to its nature as a biologically active compound used in oncology research, it may possess toxicological properties that are not yet fully characterized.[2][3]
2. Waste Segregation and Collection: Proper segregation of waste is essential to ensure safe handling and disposal.[4][5]
-
Solid Waste:
-
Bulk Contamination: Unused or expired this compound powder, as well as materials grossly contaminated (e.g., weigh boats, spatulas), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5] For antineoplastic agents, a black RCRA-regulated hazardous waste container is often recommended.[3][5]
-
Trace Contamination: Items with minimal residual contamination, such as empty vials, flasks, pipette tips, and gloves, should be collected in a separate, designated waste container.[2][5] For chemotherapy-related waste, yellow chemotherapy waste containers are often used.[5][6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container for liquids.[2][7]
-
Do not mix this compound liquid waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
The rinsate from triple-rinsing empty containers must also be collected as hazardous waste.[2]
-
-
Sharps Waste:
3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., solid, liquid, solvent name).[2] Do not use abbreviations or chemical formulas.
4. Storage of Hazardous Waste: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[2][8] This area should be near the point of generation, under the control of laboratory personnel, and inspected weekly for any signs of leakage.[2][8] Ensure that incompatible wastes are segregated to prevent reactions.[8]
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9][10] Do not dispose of this compound or its containers in the regular trash or down the drain.[9][11]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes the qualitative requirements for its waste management.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Solid Waste (Bulk) | Black RCRA-regulated container | [3][5] |
| Solid Waste (Trace) | Yellow chemotherapy waste container | [5][6] |
| Liquid Waste | Segregated, compatible, labeled container | [2] |
| Sharps Waste | Puncture-resistant "Chemo Sharps" container | [6] |
| Container Labeling | "Hazardous Waste," "this compound," full contents | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2][8] |
| Final Disposal Route | Institutional EHS Department Pickup | [9][10] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Researchers should refer to internal documentation and standard laboratory procedures for handling potent bioactive compounds.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling KA2507
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KA2507. The following procedural steps and data are intended to ensure the safe handling, use, and disposal of this potent and selective HDAC6 inhibitor.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the associated risks.
| Hazard Category | Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter if ventilation is inadequate or for spill cleanup. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Safe Handling and Storage Workflow
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment. The following workflow diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plan
This section provides a step-by-step guide for the operational handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light.
Preparation of Stock Solutions
-
Personal Protective Equipment: Before handling the solid compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Weighing: Weigh the required amount of this compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.
-
Dissolution: Prepare stock solutions by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Experimental Procedures
-
Location: Conduct all experimental work in a well-ventilated laboratory or a chemical fume hood.
-
Avoidance of Contamination: Use dedicated equipment and consumables when handling this compound to prevent cross-contamination.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain or in the regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
